molecular formula C24H21FN4O4S2 B12122310 Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12122310
M. Wt: 512.6 g/mol
InChI Key: UBIZYIRPHHAERC-UHFFFAOYSA-N
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Description

Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways . It also inhibits the activity of certain enzymes and receptors, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its combined structural features of quinoxaline and benzothiophene, which contribute to its diverse pharmacological activities .

Properties

Molecular Formula

C24H21FN4O4S2

Molecular Weight

512.6 g/mol

IUPAC Name

methyl 2-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H21FN4O4S2/c1-33-24(30)20-16-6-2-5-9-19(16)34-23(20)28-21-22(27-18-8-4-3-7-17(18)26-21)29-35(31,32)15-12-10-14(25)11-13-15/h3-4,7-8,10-13H,2,5-6,9H2,1H3,(H,26,28)(H,27,29)

InChI Key

UBIZYIRPHHAERC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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